molecular formula C17H17N3O B2741101 1-(2,6-dimethylphenyl)-3-(1H-indol-3-yl)urea CAS No. 941968-63-4

1-(2,6-dimethylphenyl)-3-(1H-indol-3-yl)urea

Cat. No. B2741101
CAS RN: 941968-63-4
M. Wt: 279.343
InChI Key: BTOMYDRNTCSPBF-UHFFFAOYSA-N
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Description

1-(2,6-dimethylphenyl)-3-(1H-indol-3-yl)urea, also known as GW-501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed to treat metabolic and cardiovascular diseases, but its use has expanded to include research in various fields such as cancer, neuroscience, and exercise physiology.

Scientific Research Applications

properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11-6-5-7-12(2)16(11)20-17(21)19-15-10-18-14-9-4-3-8-13(14)15/h3-10,18H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOMYDRNTCSPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dimethylphenyl)-3-(1H-indol-3-yl)urea

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